

Carm1-IN-1: An In-Depth Technical Guide to its Target Protein Interaction

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Compound of Interest

Compound Name: *Carm1-IN-1*

Cat. No.: *B606487*

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Introduction

Carm1-IN-1 is a selective inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4). CARM1 is a key enzyme that catalyzes the transfer of methyl groups to arginine residues on both histone and non-histone proteins, playing a crucial role in the regulation of a wide array of cellular processes. These processes include transcriptional activation, RNA processing, DNA damage repair, and cell cycle progression. Dysregulation of CARM1 activity has been implicated in various diseases, most notably in cancer, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the interaction between **Carm1-IN-1** and its target protein, CARM1, with a focus on quantitative data, detailed experimental methodologies, and the visualization of relevant signaling pathways.

Carm1-IN-1 and CARM1 Interaction: Quantitative Data

The interaction of **Carm1-IN-1** with its target protein, CARM1, and its selectivity over other methyltransferases have been characterized by various biochemical and cellular assays.

Parameter	Value	Assay Conditions	Reference
IC50 (CARM1)	8.6 μ M	Biochemical assay with PABP1 as a substrate.	[1]
Selectivity			
IC50 (PRMT1)	>667 μ M	Biochemical assay.	[1]
IC50 (SET7)	>667 μ M	Biochemical assay.	[1]

Table 1: Quantitative Inhibition Data for **Carm1-IN-1**. This table summarizes the in vitro inhibitory potency of **Carm1-IN-1** against CARM1 and its selectivity against other protein methyltransferases.

CARM1 Interacting Proteins

CARM1 functions as part of larger protein complexes to exert its biological effects. The following table summarizes some of the key interacting partners of CARM1.

Interacting Protein	Biological Context	Reference
p160 family (SRC-1, GRIP1, AIB1)	Transcriptional coactivation	[2]
p300/CBP	Transcriptional coactivation, DNA damage response	[3][4]
Estrogen Receptor α (ER α)	Estrogen signaling in breast cancer	[5]
β -catenin	Wnt signaling pathway	[6][7]
p53	DNA damage response, tumor suppression	[4]
BRCA1	DNA damage response	[4]
Poly(A)-binding protein 1 (PABP1)	RNA processing, translation	[8]
BAF155	Chromatin remodeling	[9]
MED12	Transcriptional regulation	[10]
ALIX	Cytokinesis	[11]

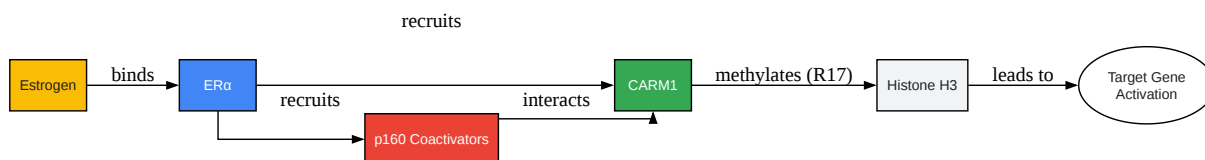
Table 2: Selected CARM1 Interacting Proteins. This table lists key proteins that interact with CARM1, highlighting the diverse cellular processes in which CARM1 is involved.

Key Signaling Pathways Involving CARM1

CARM1 is a critical regulator in several signaling pathways implicated in cancer and other diseases.

Estrogen Receptor Signaling Pathway

In estrogen receptor-positive (ER+) breast cancer, CARM1 acts as a coactivator for ER α , promoting the transcription of genes involved in cell proliferation.[5] Upon estrogen stimulation, CARM1 is recruited to ER α -bound enhancers, where it methylates histone H3 at arginine 17 (H3R17), leading to chromatin remodeling and gene activation.[10][12]

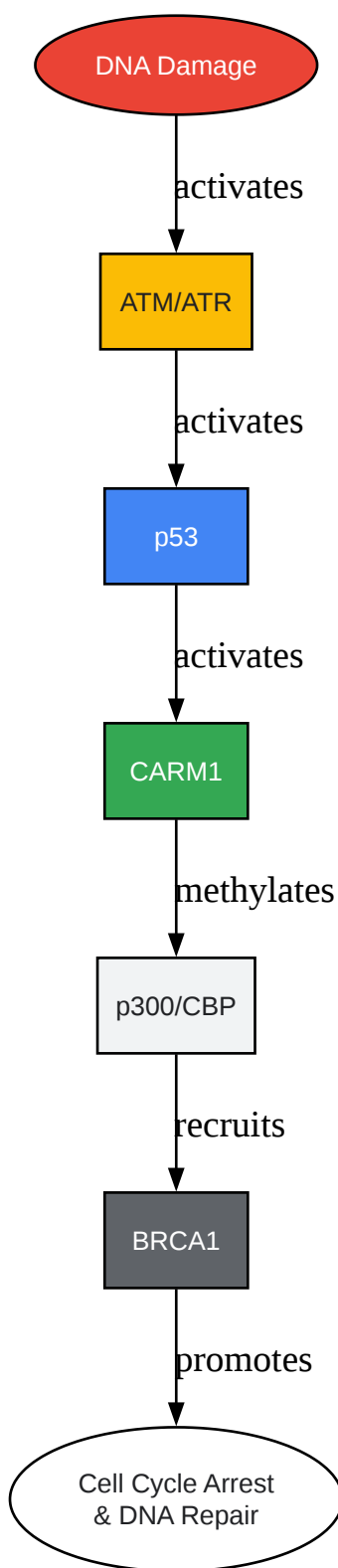


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CARM1 in Estrogen Receptor Signaling

DNA Damage Response Pathway

CARM1 plays a crucial role in the DNA damage response (DDR) by methylating key proteins such as p300/CBP and histone H3.^[4] This methylation is important for the recruitment of DNA repair factors like BRCA1 to sites of DNA damage and for the activation of cell cycle checkpoints.^{[2][4]}

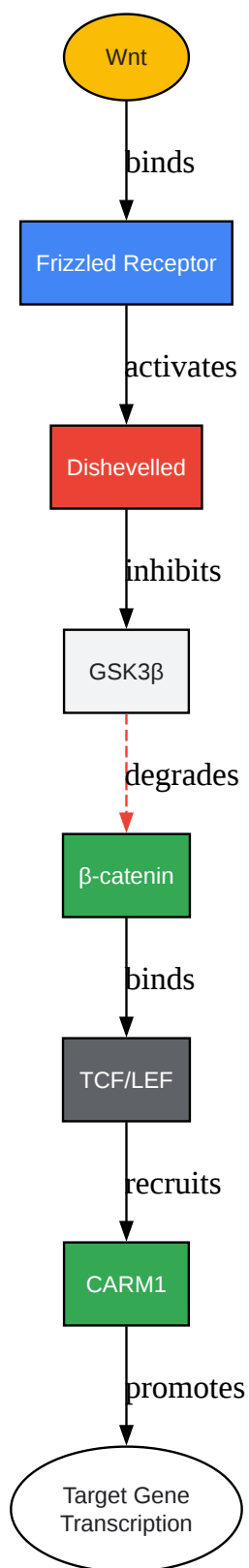


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CARM1 in DNA Damage Response

Wnt/ β -catenin Signaling Pathway

CARM1 has been shown to be a positive regulator of the Wnt/ β -catenin signaling pathway.^[6]
^[7] It interacts with β -catenin and is recruited to the promoters of Wnt target genes, where it promotes their transcription through histone methylation.^[6]



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CARM1 in Wnt/β-catenin Signaling

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of **Carm1-IN-1** and its interaction with CARM1 are provided below.

In Vitro CARM1 Methylation Assay

This assay measures the ability of **Carm1-IN-1** to inhibit the methyltransferase activity of CARM1 using a specific substrate, such as a peptide derived from Poly(A)-Binding Protein 1 (PABP1).^[8]

Materials:

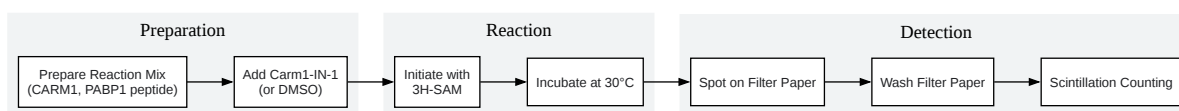
- Recombinant human CARM1 enzyme
- PABP1-derived peptide substrate (e.g., biotinylated)
- S-[methyl-3H]-Adenosyl-L-methionine (3H-SAM)
- **Carm1-IN-1**
- Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM DTT, 1 mM EDTA)
- Scintillation cocktail
- Filter paper (e.g., phosphocellulose)
- Microplate reader (for non-radioactive formats)

Protocol:

- Prepare a reaction mixture containing assay buffer, recombinant CARM1 enzyme, and the PABP1 peptide substrate.
- Add varying concentrations of **Carm1-IN-1** or DMSO (vehicle control) to the reaction mixture and pre-incubate for a specified time (e.g., 15-30 minutes) at room temperature.
- Initiate the methylation reaction by adding 3H-SAM.

- Incubate the reaction at 30°C for a defined period (e.g., 1 hour).
- Stop the reaction by spotting the mixture onto filter paper.
- Wash the filter paper extensively to remove unincorporated 3H-SAM.
- Measure the incorporated radioactivity on the filter paper using a scintillation counter.
- Calculate the percentage of inhibition for each concentration of **Carm1-IN-1** and determine the IC50 value.

Workflow Diagram:



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In Vitro Methylation Assay Workflow

Cell Viability Assay (MTS Assay)

This assay is used to assess the effect of **Carm1-IN-1** on the viability of cancer cell lines, such as the prostate cancer cell line LNCaP.^[13]

Materials:

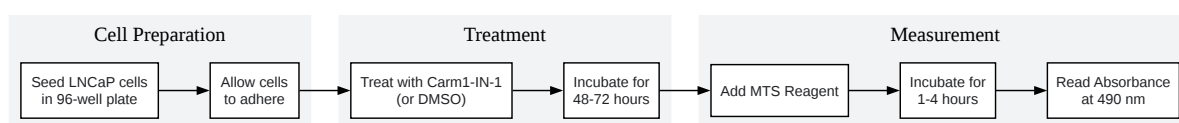
- LNCaP cells
- Cell culture medium (e.g., RPMI-1640 with 10% FBS)
- **Carm1-IN-1**
- MTS reagent (e.g., CellTiter 96® AQueous One Solution)

- 96-well plates
- Microplate reader

Protocol:

- Seed LNCaP cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with a serial dilution of **Carm1-IN-1** or DMSO (vehicle control) for a specified duration (e.g., 48-72 hours).
- Add MTS reagent to each well according to the manufacturer's instructions.
- Incubate the plate at 37°C for 1-4 hours, or until a color change is apparent.
- Measure the absorbance at 490 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle-treated control and determine the EC50 value if applicable.

Workflow Diagram:



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MTS Cell Viability Assay Workflow

PSA Promoter Luciferase Reporter Assay

This assay measures the effect of **Carm1-IN-1** on the transcriptional activity of the androgen receptor (AR), for which CARM1 acts as a coactivator, by using a luciferase reporter gene driven by the prostate-specific antigen (PSA) promoter.^{[14][15]}

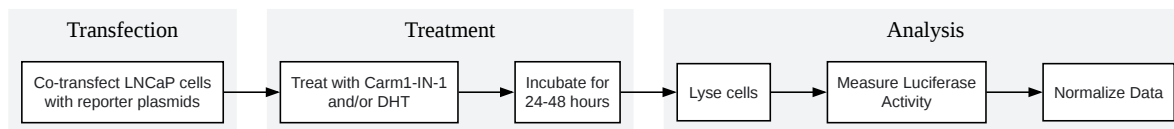
Materials:

- LNCaP cells (or another suitable prostate cancer cell line)
- PSA promoter-luciferase reporter plasmid
- Transfection reagent
- **Carm1-IN-1**
- Androgen (e.g., Dihydrotestosterone, DHT)
- Luciferase assay system
- Luminometer

Protocol:

- Co-transfect LNCaP cells with the PSA promoter-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).
- After transfection, treat the cells with varying concentrations of **Carm1-IN-1** in the presence or absence of an androgen like DHT.
- Incubate the cells for a specified period (e.g., 24-48 hours).
- Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.
- Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
- Determine the effect of **Carm1-IN-1** on androgen-induced PSA promoter activity.

Workflow Diagram:



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PSA Promoter Luciferase Reporter Assay Workflow

Conclusion

Carm1-IN-1 serves as a valuable chemical probe for elucidating the multifaceted roles of CARM1 in cellular physiology and disease. Its selectivity and characterized inhibitory activity make it a useful tool for researchers in both academic and industrial settings. This technical guide has provided a comprehensive overview of the quantitative aspects of **Carm1-IN-1**'s interaction with CARM1, a summary of key interacting proteins, an exploration of relevant signaling pathways, and detailed experimental protocols. This information is intended to support further research into the therapeutic potential of targeting CARM1 and to facilitate the development of novel therapeutics for CARM1-driven diseases.

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